molecular formula C11H14F3NO2 B2557640 2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2320601-51-0

2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2557640
CAS No.: 2320601-51-0
M. Wt: 249.233
InChI Key: ADXDJPKQSMCAIH-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The presence of the trifluoroethyl group adds to its chemical stability and potential reactivity, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information. Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance its binding affinity and stability, making it effective in its biological roles .

Comparison with Similar Compounds

Similar compounds include other tropane alkaloids such as atropine and scopolamine. Compared to these, 2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate has a unique trifluoroethyl group that can influence its reactivity and biological activity.

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-7-4-8-2-3-9(5-7)15(8)10(16)17-6-11(12,13)14/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXDJPKQSMCAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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